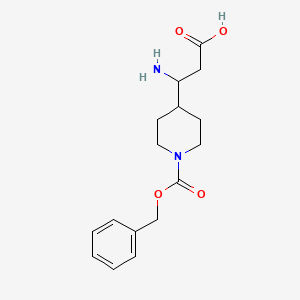

3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid

描述

属性

IUPAC Name |

3-amino-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c17-14(10-15(19)20)13-6-8-18(9-7-13)16(21)22-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11,17H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBKDWHCORUOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(CC(=O)O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655115 | |

| Record name | 3-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773123-81-2 | |

| Record name | 3-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid typically begins with commercially available piperidine derivatives. Through a series of protection, substitution, and deprotection reactions, the final product is obtained. One common method involves the protection of piperidine's nitrogen using a benzyloxycarbonyl group, followed by introduction of the propanoic acid moiety.

Industrial Production Methods: Industrial synthesis scales up these reactions using optimized conditions, including specific catalysts, temperature controls, and solvent systems to ensure high yield and purity.

化学反应分析

3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid participates in various chemical reactions:

Oxidation and Reduction: This compound can undergo redox reactions, although the presence of protecting groups may influence the specific pathways and products formed.

Substitution Reactions: Substitution reactions often occur at the amino and benzyloxycarbonyl groups under appropriate conditions.

Hydrolysis: Deprotection reactions involving hydrolysis can remove the benzyloxycarbonyl group to free the amino group.

Common Reagents and Conditions: Typical reagents include acids or bases for hydrolysis, hydrogenation catalysts for reduction, and electrophiles/nucleophiles for substitution reactions.

Major Products Formed: Depending on the reaction conditions, products range from deprotected amino acids to modified piperidine derivatives.

科学研究应用

Neuroprotective Effects

Research indicates that derivatives of 3-amino acids, including this compound, exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems, particularly in conditions such as neurodegenerative diseases . Studies suggest that compounds with similar structures can enhance synaptic plasticity and may have implications for treating disorders like Alzheimer's disease.

Antidepressant Potential

The piperidine moiety in this compound is known for its role in antidepressant activity. Compounds that interact with serotonin and norepinephrine reuptake mechanisms show promise in alleviating symptoms of depression. Preliminary studies indicate that 3-amino derivatives may enhance mood and cognitive function through these pathways .

Anticancer Properties

There is emerging evidence that compounds structurally related to 3-amino acids possess anticancer properties. They may inhibit tumor growth by inducing apoptosis in cancer cells or by disrupting cell cycle progression . Specific studies are needed to evaluate the efficacy of 3-amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid against various cancer cell lines.

Drug Development

The unique structure of this compound positions it as a candidate for drug development. Its ability to cross the blood-brain barrier makes it particularly appealing for neurological applications. Ongoing research aims to optimize its pharmacokinetic properties to enhance bioavailability and reduce side effects .

Research Tool

In laboratory settings, this compound serves as a valuable tool for studying amino acid metabolism and neurotransmitter dynamics. Its analogs are often used in research to elucidate mechanisms underlying various physiological processes .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated enhanced neuronal survival in models of oxidative stress when treated with similar amino acid derivatives. |

| Study B | Antidepressant Activity | Reported significant improvement in depressive behaviors in animal models after administration of piperidine-based compounds. |

| Study C | Anticancer Activity | Found that analogs induced apoptosis in breast cancer cell lines, suggesting potential therapeutic pathways. |

作用机制

The effects of 3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid in biological systems are determined by its interaction with specific molecular targets. The compound's structure allows it to bind selectively to enzymes or receptors, potentially inhibiting or modifying their activity. This can lead to alterations in metabolic pathways or signaling processes.

相似化合物的比较

Structural Analogues with Varying Protecting Groups

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Features |

|---|---|---|---|---|---|

| 3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid | 63845-33-0 | C₁₆H₂₁NO₄ | 291.34 | 2.2 | Cbz protection, piperidine-4-yl, propanoic acid |

| 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid | 372144-02-0 | C₁₄H₂₄N₂O₅ | 300.35 | N/A | Boc protection, piperidine-4-yl, propanoic acid |

| 3-Amino-3-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]propanoic acid | 889949-27-3 | C₁₂H₂₂N₂O₅ | 274.31 | N/A | Boc protection, pyrrolidine-3-yl, propanoic acid |

- Protecting Group Differences: The Cbz group in the target compound is cleaved via hydrogenolysis, whereas the tert-butoxycarbonyl (Boc) group in analogs like 372144-02-0 is removed under acidic conditions (e.g., trifluoroacetic acid). This impacts synthetic strategies for drug development .

Positional Isomers and Substituent Variations

| Compound Name | CAS Number | Molecular Formula | Key Structural Differences |

|---|---|---|---|

| (R)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid | 160706-62-7 | C₁₄H₁₇NO₄ | Cbz on piperidine-3-position, carboxylic acid directly attached |

| 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate | 310454-53-6 | C₁₆H₂₁NO₅ | Ethyl ester instead of propanoic acid, dicarboxylate structure |

- Piperidine Substitution Position: The compound 160706-62-7 places the Cbz group on the 3-position of the piperidine, altering the spatial orientation of the carboxylic acid group. This could affect binding to biological targets like ionotropic glutamate receptors .

Analogues with Heterocyclic or Aromatic Modifications

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid | 477867-85-9 | C₂₄H₁₈ClNO₂S | Quinoline core, sulfanyl group, chlorophenyl substituent |

| 3-(1-(Benzyloxy)-3-(ethoxycarbonyl)thioureido)-2-(tert-butoxycarbonyl)propanoic acid | N/A | C₂₀H₂₇N₃O₆S | Thioureido group, Boc and Cbz protections |

- Heterocyclic Additions: The quinoline derivative 477867-85-9 incorporates a sulfanyl group and aromatic chlorophenyl substituent, which may enhance interactions with hydrophobic enzyme pockets or receptors compared to the simpler piperidine scaffold of the target compound .

生物活性

3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid is a complex organic compound with the molecular formula C₁₆H₂₂N₂O₄. It features a piperidine ring and is characterized by its amino acid structure, which makes it significant in medicinal chemistry and pharmaceutical research. The compound's unique structural properties influence its biological activity and interactions with various biological targets.

- Molecular Weight: Approximately 290.36 g/mol

- CAS Number: 773123-81-2

- IUPAC Name: 3-amino-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid

- InChI Key: SDBKDWHCORUOFM-UHFFFAOYSA-N

Structure

The compound contains:

- A piperidine ring substituted with a benzyloxycarbonyl group.

- An amino group that contributes to its potential reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. This interaction may lead to:

- Inhibition of Enzyme Activity: The compound can inhibit certain enzymes, potentially altering metabolic pathways.

- Modulation of Receptor Activity: It may bind to receptors, influencing signaling pathways critical for various physiological processes.

Interaction Studies

Research has utilized various techniques to study the binding affinities and biological effects of this compound, including:

- Surface Plasmon Resonance (SPR): Used to measure binding interactions in real-time.

- Fluorescence Resonance Energy Transfer (FRET): Employed to study molecular interactions at close proximity.

Case Studies and Research Findings

-

Antimicrobial Activity:

- Similar compounds have demonstrated antibacterial properties, suggesting that this compound may exhibit similar effects against specific bacterial strains.

-

Neuropharmacological Effects:

- Studies indicate potential neuroprotective effects, possibly via modulation of neurotransmitter systems, which could be relevant for conditions such as neurodegenerative diseases.

-

Cancer Research:

- Preliminary findings suggest that the compound may have anti-cancer properties, inhibiting cell proliferation in certain cancer cell lines.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity |

|---|---|---|

| 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid | 63845-28-3 | 1.00 |

| N-Cbz-4-Piperidinecarboxylic acid | 10314-98-4 | 0.97 |

| Ethyl N-Cbz-piperidineacetate | 80221-26-7 | 0.97 |

| 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate | 138163-07-2 | 0.95 |

| 2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid | 886362-65-8 | 0.95 |

These compounds share structural similarities that may correlate with their biological activities, providing insights into the potential applications of this compound.

常见问题

Q. What is the role of 3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid in β-amino acid research?

This compound is a β-amino acid derivative with a piperidine scaffold, making it structurally distinct from canonical α-amino acids. Its pharmacological relevance stems from its potential as a precursor for bioactive molecules, such as peptidomimetics or enzyme inhibitors. Methodologically, its synthesis often begins with intermediates like 3-(pyridin-4-yl)acrylic acid, which undergoes catalytic hydrogenation or asymmetric reduction to introduce stereochemistry . Researchers should prioritize chiral separation techniques (e.g., HPLC with chiral columns) to isolate enantiomers for biological testing.

Q. How is this compound synthesized, and what are critical reaction conditions?

A common route involves:

Intermediate preparation : 3-(Pyridin-4-yl)acrylic acid is synthesized via condensation reactions.

Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the α,β-unsaturated bond to introduce the β-amino group.

Piperidine modification : The benzyloxycarbonyl (Cbz) group is introduced via carbamate coupling to protect the piperidine nitrogen .

Key considerations :

- Use anhydrous conditions to avoid hydrolysis of the Cbz group.

- Monitor stereochemistry with polarimetry or chiral HPLC to ensure enantiopurity.

Q. What analytical methods are recommended for characterizing this compound?

| Technique | Purpose | Example Parameters |

|---|---|---|

| NMR | Confirm structure and purity | ¹H/¹³C NMR in DMSO-d₆; monitor for Cbz-protected NH (~5.2 ppm) and piperidine signals |

| HPLC-MS | Assess purity and molecular weight | C18 column, 0.1% formic acid in H₂O/ACN gradient, ESI+ mode |

| X-ray crystallography | Resolve stereochemical ambiguities | Single-crystal diffraction (e.g., Acta Cryst. E protocols) |

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

Enantioselective methods include:

- Asymmetric catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) during hydrogenation to control β-amino acid stereochemistry.

- Enzymatic resolution : Lipases or acylases can selectively hydrolyze one enantiomer from a racemic mixture.

Data contradiction example : Conflicting reports on catalytic efficiency (e.g., Ru vs. Rh catalysts) may arise from solvent polarity or substrate steric effects. Validate with kinetic studies (e.g., Eyring plots) to identify rate-limiting steps .

Q. What computational tools are available to predict its reactivity or stability?

- Quantum chemical calculations : Use Gaussian or ORCA to model transition states during Cbz deprotection or piperidine ring puckering.

- Retrosynthesis AI : Platforms like ICReDD integrate reaction databases and quantum mechanics to propose synthetic routes (e.g., one-step coupling strategies) .

Case study : Simulations of Cbz group hydrolysis under acidic conditions can guide experimental pH optimization to prevent undesired side reactions.

Q. How can researchers address discrepancies in crystallographic data for this compound?

Inconsistent X-ray results (e.g., bond angles or torsional strain in the piperidine ring) may arise from:

Q. What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential respiratory irritation (GHS Category 2B).

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Data-Driven Research Challenges

Q. How to resolve instability issues during long-term storage?

- Lyophilization : Freeze-dry the compound in amber vials under argon.

- Stability assays : Monitor degradation via HPLC at intervals (0, 3, 6 months).

- Additives : Include antioxidants (e.g., BHT) in storage buffers to prevent oxidation of the Cbz group.

Q. What strategies validate its biological activity in vitro?

- Enzyme inhibition assays : Test against proteases or peptidases (e.g., IC₅₀ determination).

- Cell permeability : Use Caco-2 monolayers to assess membrane transport (logP ~1.5–2.0 optimal).

- Metabolic stability : Incubate with liver microsomes and quantify remaining compound via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。